N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
Description
Properties
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-4-5-13(21)18-15-19-20-16(24-15)23-9-14(22)17-12-7-6-10(2)8-11(12)3/h6-8H,4-5,9H2,1-3H3,(H,17,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBKNGCQQDIAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Dimethylanilino Group: The dimethylanilino group can be introduced through a nucleophilic substitution reaction, where a suitable aniline derivative reacts with an electrophilic intermediate.
Attachment of the Butanamide Group: The final step involves the coupling of the thiadiazole derivative with a butanoyl chloride or butanoic acid derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Overview
The compound features a thiadiazole ring , which is known for its diverse biological activities. The unique combination of the 2,4-dimethylphenyl group , a carbamoyl moiety , and a sulfanyl group contributes to the compound's pharmacological potential. The molecular formula is , with a molecular weight of 485.6 g/mol.
Antiviral Activity
- Thiadiazole Derivatives : Compounds containing the 1,3,4-thiadiazole moiety have been extensively studied for their antiviral properties. Research indicates that derivatives of this structure can exhibit significant activity against various viral strains. For instance, studies have shown that certain thiadiazole derivatives can inhibit HIV replication in vitro, suggesting their potential as antiviral agents .
- Mechanism of Action : The antiviral activity is often attributed to the ability of thiadiazole compounds to interfere with viral replication mechanisms. This includes inhibiting critical enzymes involved in the viral life cycle, thereby reducing viral load and preventing the spread of infection .
Antibacterial and Antifungal Properties
- Broad-Spectrum Activity : Thiadiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities. They have been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth and proliferation .
- Drug Resistance : With increasing antibiotic resistance globally, compounds like N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide are being explored as potential alternatives to traditional antibiotics . Their unique structure may offer novel mechanisms of action that could circumvent existing resistance pathways.
Structure-Activity Relationship Studies
- Optimization of Efficacy : Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of thiadiazole-based compounds. By modifying substituents on the thiadiazole ring or the attached phenyl groups, researchers can enhance biological activity while minimizing toxicity .
- Lead Compounds : The compound has been identified as a potential lead for further development in antiviral and antibacterial drug discovery programs. Its structural features allow for modifications that could lead to more potent derivatives with improved pharmacokinetic profiles .
Case Studies
- Antiviral Screening : A study evaluating various thiadiazole derivatives found that specific modifications led to enhanced inhibitory activity against HIV strains. For instance, one derivative exhibited an EC50 value significantly lower than existing treatments, highlighting its potential as a new therapeutic agent .
- Antibacterial Testing : In another study focusing on the antibacterial properties of thiadiazole compounds, this compound was shown to be effective against multi-drug resistant bacterial strains, suggesting its utility in treating infections where conventional antibiotics fail .
Mechanism of Action
The mechanism of action of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The compound shares structural motifs with several derivatives, differing in substituents on the thiadiazole ring, linker groups, and aromatic moieties. Below is a detailed comparison:
Physicochemical and Pharmacokinetic Trends
- Lipophilicity : The 2,4-dimethylphenyl group in the target compound increases ClogP (~3.2) compared to analogs with unsubstituted phenyl rings (e.g., compound 7e: ClogP ~2.8). Higher lipophilicity may improve membrane permeability but could reduce aqueous solubility.
- Polar Surface Area (PSA) : The butanamide and carbamoyl groups contribute to a PSA of ~110 Ų, within the range (<140 Ų) associated with acceptable oral bioavailability. In contrast, the sulfamoyl benzamide derivative () has a higher PSA (~150 Ų), likely reducing permeability.
- Rotatable Bonds: The target compound has 7 rotatable bonds, close to the ideal limit (≤10) for bioavailability.
Biological Activity
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide, identified by its CAS number 392296-04-7, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H25N5O4S3, with a molecular weight of approximately 531.67 g/mol. The compound features a thiadiazole ring which is known for its bioactive properties.
Biological Activities
Research indicates that the compound exhibits a range of biological activities:
- Anticancer Activity : Thiadiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal activities. Studies have shown that thiadiazole derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Thiadiazole derivatives are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Interaction : It might interact with cellular receptors that mediate cell signaling pathways related to growth and inflammation.
Research Findings and Case Studies
Several studies have explored the biological effects of thiadiazole derivatives:
| Study | Findings |
|---|---|
| Maddila et al. (2016) | Reported anti-inflammatory effects in animal models using similar thiadiazole compounds. |
| Yang et al. (2012) | Demonstrated anticancer activity in breast cancer cell lines with a related thiadiazole derivative. |
| Gurung et al. (2018) | Found that glycosylation improved the antifungal activity of thiadiazole compounds significantly. |
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate binding dynamics with proteins (e.g., 100-ns trajectories) .
- QSAR modeling : Corrogate structural features (e.g., logP, H-bond donors) with bioactivity data .
Validation : Cross-check predictions with experimental IC₅₀ and Ki values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
